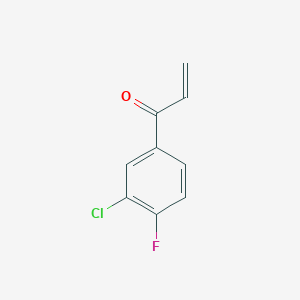

1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOSNYOGNDJXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 3 Chloro 4 Fluorophenyl Prop 2 En 1 One

Classic Condensation Reaction Protocols

The cornerstone of synthesis for 1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one and related chalcones is the Claisen-Schmidt condensation, a robust and widely utilized method for forming α,β-unsaturated ketones.

Claisen-Schmidt Condensation as a Primary Synthetic Route

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an enolizable ketone and a non-enolizable aldehyde. wikipedia.orgscispace.com In this specific case, the reaction involves the condensation of 3′-Chloro-4′-fluoroacetophenone with formaldehyde (B43269). The reaction proceeds via an aldol (B89426) condensation mechanism. A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an α-hydrogen from the acetophenone (B1666503), creating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate can then readily undergo dehydration (elimination of a water molecule) under the reaction conditions to yield the stable, conjugated α,β-unsaturated ketone product. researchgate.netnih.gov

However, the direct use of formaldehyde in Claisen-Schmidt condensations can sometimes be complicated by side reactions. A more controlled and common approach for introducing the vinyl group is through the thermal elimination of a β-amino ketone, known as a Mannich base. This is achieved via the Mannich reaction, where the ketone, formaldehyde, and a secondary amine (e.g., dimethylamine) react to form the Mannich base. organicreactions.orgthermofisher.comoarjbp.com Subsequent heating or treatment with a mild base causes the elimination of the amine, cleanly forming the desired prop-2-en-1-one structure. thermofisher.comwikipedia.org

Optimization of Reaction Parameters: Solvent Systems, Catalytic Conditions, and Temperature Control

The efficiency and yield of the Claisen-Schmidt condensation are highly dependent on several key parameters. The choice of catalyst, solvent, and temperature can significantly influence reaction rates and the formation of byproducts.

Catalytic Conditions: Alkaline catalysts are most commonly employed for this condensation. scispace.comtaylorandfrancis.com Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used due to their low cost and effectiveness in generating the necessary enolate concentration. The concentration of the base is a critical factor; typically, aqueous or alcoholic solutions are utilized.

Solvent Systems: The solvent must be capable of dissolving both the reactants and the catalyst. Alcohols, such as ethanol (B145695) and methanol (B129727), are the most common solvents as they are polar enough to dissolve the reagents and are relatively inert under basic conditions. taylorandfrancis.com The use of a suitable solvent facilitates a homogenous reaction mixture, ensuring efficient interaction between the reacting species.

Temperature Control: The reaction is often initiated at a lower temperature (0–5 °C) to control the initial exothermic aldol addition step and then allowed to proceed at room temperature. taylorandfrancis.com In some cases, gentle heating may be applied to promote the dehydration of the intermediate aldol product to form the final α,β-unsaturated ketone. Precise temperature control is crucial to minimize side reactions, such as self-condensation of the ketone or polymerization of the product.

Table 1: Parameters for Claisen-Schmidt Condensation in Chalcone (B49325) Synthesis

| Parameter | Common Selections | Purpose |

|---|---|---|

| Catalyst | NaOH, KOH, LiOH | Promotes enolate formation from the ketone. |

| Solvent | Ethanol, Methanol | Dissolves reactants and catalyst for a homogenous reaction. |

| Temperature | 0°C to Room Temperature (20-25°C) | Controls the reaction rate and minimizes side products. |

| Reactants | Aromatic Ketone, Aromatic/Aliphatic Aldehyde | The building blocks for the final chalcone structure. |

Precursor Design and Synthesis

The successful synthesis of the target compound is critically dependent on the availability and purity of its key precursors: the substituted acetophenone and the aldehyde component.

Synthesis of 3′-Chloro-4′-fluoroacetophenone as a Key Starting Material

The key precursor, 3′-Chloro-4′-fluoroacetophenone, is not commonly available naturally and must be synthesized. The most direct and widely used industrial method for its preparation is the Friedel-Crafts acylation. libretexts.orgwikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves treating 1-chloro-2-fluorobenzene (B165100) with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O).

The reaction requires a strong Lewis acid catalyst, with anhydrous aluminum chloride (AlCl₃) being the most common choice. wikipedia.orglibretexts.org The catalyst activates the acylating agent, forming a highly electrophilic acylium ion (CH₃CO⁺). This ion is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluorobenzene. The directing effects of the chloro (ortho-, para-directing) and fluoro (ortho-, para-directing) substituents guide the acylation primarily to the position para to the fluorine and meta to the chlorine, resulting in the desired 3′-Chloro-4′-fluoroacetophenone. nih.govchemeo.com The reaction is typically carried out in an inert solvent, and a final aqueous workup is required to decompose the catalyst-product complex. libretexts.org

Selection and Preparation of Aldehyde Reactants for Propenone Elongation

To form the "prop-2-en-1-one" structure, a one-carbon aldehyde is required. The simplest and most direct reactant is formaldehyde (HCHO). Formaldehyde is commercially available as an aqueous solution (formalin) or in its solid polymer form, paraformaldehyde. For the Mannich reaction approach, which offers greater control, formaldehyde is used in conjunction with a secondary amine hydrochloride, such as dimethylamine (B145610) hydrochloride ((CH₃)₂NH·HCl). organicreactions.orgyoutube.com

The preparation for the reaction involves the in-situ generation of the Eschenmoser salt precursor, a dimethylaminomethyl cation ([(CH₃)₂N=CH₂]⁺), from formaldehyde and the amine. thermofisher.comyoutube.com This electrophilic species then readily reacts with the enol form of 3′-Chloro-4′-fluoroacetophenone. This controlled, stepwise approach avoids the potential for uncontrolled polymerization that can sometimes occur with free formaldehyde under strongly basic conditions, leading to higher yields of the intermediate Mannich base, which is then converted to this compound. thermofisher.comwikipedia.org

Advanced Synthetic Approaches and Sustainable Chemistry

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods, often referred to as "green chemistry." These principles have been applied to the synthesis of chalcones, including this compound, to reduce waste, energy consumption, and the use of hazardous materials.

Advanced synthetic approaches focus on enhancing reaction conditions. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. This technique provides rapid and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating methods.

Ultrasonic Irradiation (Sonochemistry): Applying ultrasound energy to the reaction mixture can enhance reaction rates. The acoustic cavitation produced by ultrasound creates localized high-temperature and high-pressure zones, which can accelerate the condensation reaction.

Solvent-Free Reactions (Grinding Technique): A particularly sustainable approach involves performing the Claisen-Schmidt condensation under solvent-free conditions. Reactants and a solid catalyst (like solid NaOH or KOH) are physically ground together in a mortar and pestle. This method, known as mechanochemistry, often results in very short reaction times and high yields while completely eliminating the need for organic solvents, thus reducing chemical waste.

These advanced methods offer significant advantages over traditional protocols by improving energy efficiency, minimizing solvent use, and often simplifying product purification.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Typical Reaction Time | Key Advantages |

|---|---|---|

| Conventional Heating | Several hours | Well-established and understood. |

| Microwave Irradiation | 2-10 minutes | Rapid heating, reduced time, often higher yields. |

| Ultrasonic Irradiation | 15-60 minutes | Enhanced reaction rates at lower bulk temperatures. |

| Solvent-Free Grinding | 5-20 minutes | Environmentally friendly (no solvent), rapid, simple. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-chloro-2-fluorobenzene |

| 3′-Chloro-4′-fluoroacetophenone |

| Acetic anhydride |

| Acetyl chloride |

| Aluminum chloride |

| Dimethylamine |

| Dimethylamine hydrochloride |

| Ethanol |

| Formaldehyde |

| Formalin |

| Methanol |

| Paraformaldehyde |

| Potassium hydroxide |

Exploration of Green Chemistry Principles in Synthetic Methodologies

Modern synthetic approaches for chalcones, including this compound, increasingly incorporate the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. saudijournals.comnih.gov Key green strategies applicable to its synthesis include the use of eco-friendly solvents, alternative energy sources, and solvent-free reaction conditions. saudijournals.compropulsiontechjournal.com

Sustainable Solvents: Traditional syntheses often employ polar organic solvents like methanol or ethanol. propulsiontechjournal.com These are considered greener alternatives to more hazardous solvents. Research into chalcone synthesis has also explored the use of water and glycerol (B35011) as environmentally benign reaction media. propulsiontechjournal.comacs.org

Energy Efficiency: Microwave irradiation and ultrasound assistance are two techniques that align with the green principle of energy efficiency. nih.govpropulsiontechjournal.com These methods can significantly reduce reaction times from hours to minutes and often lead to higher product yields compared to conventional heating. nih.gov

Solvent-Free Synthesis (Mechanochemistry): A highly effective green approach involves performing the Claisen-Schmidt condensation under solvent-free conditions. nih.govrsc.orgrsc.org This can be achieved by grinding the solid reactants (3'-chloro-4'-fluoroacetophenone and a solid formaldehyde source like paraformaldehyde) with a solid base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). rsc.orgjetir.org This method, known as mechanochemistry, minimizes waste by eliminating the need for a solvent and subsequent removal steps, adhering to the principle of high atom economy. nih.govpropulsiontechjournal.com

Catalysis: The use of efficient and recyclable catalysts is another cornerstone of green synthesis. While strong bases like NaOH and KOH are common, research has shown that catalysts like bismuth(III) chloride can also effectively promote the reaction, sometimes under solvent-free conditions. propulsiontechjournal.comtandfonline.com

The table below summarizes various green chemistry approaches applicable to the Claisen-Schmidt condensation for synthesizing chalcones.

| Green Principle | Methodology | Advantages |

| Waste Prevention | Solvent-free synthesis (Grinding/Mechanochemistry) | Eliminates solvent waste, simplifies workup, high atom economy. nih.govpropulsiontechjournal.com |

| Safer Solvents | Use of Ethanol, Water, or Glycerol | Reduced toxicity and environmental impact compared to chlorinated or aprotic polar solvents. propulsiontechjournal.comacs.org |

| Energy Efficiency | Microwave or Ultrasound Irradiation | Drastically reduced reaction times, often improved yields. nih.govpropulsiontechjournal.com |

| Catalysis | Use of solid catalysts (e.g., BiCl₃) | Can be more environmentally benign and potentially recyclable, enhancing process efficiency. tandfonline.com |

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

For the large-scale and industrial production of this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. These techniques provide enhanced control over reaction parameters, improved safety, and greater consistency in product quality. flinders.edu.au

A continuous flow process for this compound would typically involve pumping streams of the reactants—3'-chloro-4'-fluoroacetophenone (B1580554) and formaldehyde in a suitable solvent—along with a base catalyst through a heated tube or packed-bed reactor. researchgate.netnih.gov The precise control of temperature, pressure, and residence time within the reactor allows for rapid optimization and high throughput. flinders.edu.au

Key features of a conceptual flow synthesis for this compound include:

Reactors: Tubular reactors or packed-bed reactors containing a solid-supported base catalyst can be employed. The latter simplifies downstream processing as the catalyst does not need to be separated from the product stream.

Mixing: Efficient micromixers ensure rapid and homogeneous mixing of the reactant streams, which is crucial for fast reactions like the Claisen-Schmidt condensation.

Heat Exchange: The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control and preventing the formation of hotspots, which can lead to side reactions and impurities. flinders.edu.au

Scalability: Scaling up production is achieved by running the flow system for longer durations or by "numbering-up" (running multiple reactors in parallel), rather than using larger, potentially more hazardous, batch reactors. flinders.edu.au

Recent advancements have also explored "flow mechanochemistry" using devices like screw extrusion reactors, which could be adapted for the solvent-free continuous synthesis of chalcones. rsc.org This approach combines the green benefits of mechanochemistry with the scalability of continuous processing.

Isolation and Purification Techniques

Achieving high purity of this compound is critical for its subsequent use. The primary methods for its isolation and purification are chromatographic separation and recrystallization.

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Column Chromatography)

Silica gel column chromatography is a standard and highly effective technique for purifying chalcones from crude reaction mixtures. jetir.orgteledynelabs.com The process separates the target compound from unreacted starting materials, catalysts, and byproducts based on differential adsorption to the stationary phase (silica gel). jetir.org

The crude product is first dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel. A solvent system (eluent or mobile phase), typically a mixture of a non-polar and a more polar solvent, is then passed through the column. For chalcones, common eluents include mixtures of hexanes and ethyl acetate (B1210297) or toluene (B28343) and ethyl acetate. rsc.orgtandfonline.com The polarity of the eluent is often gradually increased to effectively elute compounds of varying polarities. Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product. rsc.orgrsc.org

The table below details typical parameters used in the chromatographic purification of chalcones.

| Parameter | Description | Typical Values/Systems for Chalcones |

| Stationary Phase | The solid adsorbent material. | Silica Gel (60-120 or 230-400 mesh). jetir.org |

| Mobile Phase (Eluent) | Solvent system used to move the mixture through the column. | Hexane/Ethyl Acetate (e.g., 9:1 to 3:1 v/v). rsc.org |

| Toluene/Ethyl Acetate (e.g., 9:1 v/v). tandfonline.com | ||

| Monitoring | Technique used to analyze collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization. rsc.orgrsc.org |

Recrystallization Procedures for Compound Purity Enhancement

Recrystallization is a powerful technique for enhancing the purity of the isolated this compound, particularly after initial purification by chromatography or for removing minor impurities from a relatively clean crude product. rsc.org The method relies on the principle that the solubility of a compound in a solvent increases with temperature.

The procedure involves dissolving the crude solid in a minimum amount of a hot, suitable solvent. The choice of solvent is critical; the target compound should be highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. As the hot, saturated solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities are left behind in the mother liquor. The purified crystals are then collected by filtration. rsc.org

For chalcone derivatives, ethanol is a commonly used and effective recrystallization solvent. rsc.orgtandfonline.comrsc.org

| Solvent | Application Notes |

| Ethanol (95% or absolute) | A frequently cited solvent for chalcone recrystallization, often providing high-purity crystals upon cooling. rsc.orgrsc.org |

| Acetone | Used for recrystallizing some chlorinated chalcone derivatives. |

| Ethyl Acetate | Can be used for growing single crystals for analysis and for general purification. |

| Ethyl Acetate / Hexane Mixture | A solvent/anti-solvent system that can be effective for chalcones that are highly soluble in ethyl acetate. |

Structural Elucidation and Characterization of 1 3 Chloro 4 Fluorophenyl Prop 2 En 1 One

Spectroscopic Analysis for Definitive Structural Confirmation

Spectroscopic analysis provides detailed information about the molecular structure, functional groups, and the electronic environment of the atoms within 1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. In the analysis of this compound, the FTIR spectrum would be expected to exhibit several characteristic absorption bands. A sharp, strong absorption band is anticipated in the region of 1660-1685 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ketone. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The vinyl C=C double bond stretching is expected around 1600-1640 cm⁻¹. Furthermore, the C-Cl and C-F stretching vibrations would be observed in the fingerprint region, typically below 1300 cm⁻¹, providing evidence for the halogen substituents on the phenyl ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | 1660-1685 |

| Aromatic C-H stretch | >3000 |

| Aromatic C=C stretch | 1450-1600 |

| Vinyl C=C stretch | 1600-1640 |

| C-Cl stretch | 600-800 |

| C-F stretch | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound would provide detailed information about the number, environment, and connectivity of the protons. The protons of the vinyl group (-CH=CH₂) would appear as distinct signals. The proton attached to the carbonyl group (α-proton) would likely be a doublet of doublets due to coupling with the terminal vinyl protons. The terminal vinyl protons (β-protons) would also present as doublets of doublets, with characteristic cis and trans coupling constants. The aromatic protons on the 3-chloro-4-fluorophenyl ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and splitting patterns would be influenced by the positions of the chloro and fluoro substituents.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Vinyl Hα | 6.0-7.0 | dd |

| Vinyl Hβ (cis) | 5.5-6.5 | dd |

| Vinyl Hβ (trans) | 5.5-6.5 | dd |

| Aromatic H | 7.0-8.5 | m |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the ketone is expected to be the most downfield signal, typically in the range of 185-195 ppm. The carbons of the vinyl group would appear between 120 and 140 ppm. The aromatic carbons would resonate in the region of 115-165 ppm. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet, which is a key diagnostic feature. The chemical shifts of the other aromatic carbons would be influenced by the inductive and mesomeric effects of the chloro and fluoro substituents.

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 185-195 |

| Vinyl Cα | 125-140 |

| Vinyl Cβ | 120-135 |

| Aromatic C-Cl | 125-135 |

| Aromatic C-F | 155-165 (d, ¹JC-F) |

| Other Aromatic C | 115-130 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be observed between the vinyl protons (Hα and Hβ) and between adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the ¹H and ¹³C chemical shifts.

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods provide information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the α,β-unsaturated ketone system and the phenyl ring. Furthermore, it would reveal the conformation of the molecule and the nature of any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing.

| Parameter | Expected Information |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Space Group | Crystal symmetry |

| Bond Lengths | Precise distances between atoms |

| Bond Angles | Angles between bonded atoms |

| Torsion Angles | Dihedral angles defining conformation |

| Intermolecular Interactions | Hydrogen bonds, π-stacking, etc. |

Single Crystal X-ray Diffraction (SCXRD) Analysis

A detailed analysis based on SCXRD data is not possible as no crystallographic information file (CIF) or related publication for this compound could be located. Such an analysis would typically provide information on the crystal system, space group, and unit cell dimensions.

Molecular Geometry and Conformation in the Crystalline State

Without experimental data, a definitive description of the molecular geometry and conformation cannot be accurately presented.

Precise Determination of Bond Lengths and Bond Angles

The precise bond lengths and angles of the this compound molecule in the crystalline state are unknown. This information is exclusively obtainable from a detailed analysis of its crystal structure.

Analysis of Dihedral Angles between the Aromatic Ring and Propenone Moiety

The torsional relationship, defined by the dihedral angle between the 3-chloro-4-fluorophenyl ring and the propenone group, is a critical conformational parameter. However, without crystallographic data, this angle cannot be determined.

Intermolecular Interactions and Crystal Packing Architectures

The nature of the intermolecular forces that dictate the crystal packing of this compound remains uncharacterized.

C-H···O Hydrogen Bond Interactions

The presence and geometry of any potential C-H···O hydrogen bonds, which are common in chalcone-like structures, cannot be confirmed or described.

C-H···π Interactions and Aromatic Stacking (π-π Interactions)

Similarly, an analysis of other potential non-covalent interactions, such as C-H···π interactions and π-π stacking of the aromatic rings, is not feasible without the crystal structure data.

Further research involving the synthesis and single-crystal X-ray diffraction analysis of this compound is required to elucidate its structural properties.

Halogen-mediated Intermolecular Bonds (e.g., C-H···Cl)

In the crystalline structure of chalcone (B49325) derivatives, which include this compound, halogen-mediated intermolecular bonds are significant forces that influence molecular packing. While a variety of weak interactions can be present, C-H···Cl hydrogen bonds are among the notable interactions that contribute to the stability of the crystal lattice. nih.gov

These interactions occur when a hydrogen atom covalently bonded to a carbon atom (C-H) forms a weak hydrogen bond with a chlorine atom of a neighboring molecule. The crystal packing in related chalcone structures is often stabilized by a network of such weak intermolecular forces. nih.gov For instance, in the crystal structure of (E)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, C—H⋯Cl hydrogen bonds are identified as one of the interactions determining the packing motifs. nih.goviucr.org Similarly, weak C—H⋯Cl intramolecular interactions have been observed in other halogenated chalcones, contributing to the formation of specific ring motifs within the molecular structure. nih.gov

Table 1: Examples of Halogen-Mediated Bonds in Related Chalcone Structures

| Interaction Type | Donor (D-H) | Acceptor (A) | Compound Class Example | Reference |

| C-H···Cl | C-H | Cl | (E)-1-(2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one | nih.gov |

| C-H···F | C-H | F | (E)-3-(2-chloro-4-fluorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one | nih.gov |

| Cl···F | Cl | F | (E)-3-(4-Chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one | nih.gov |

| C-H···O | C-H | O | (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one | nih.gov |

Mass Spectrometric Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of compounds like this compound. It provides information on the mass-to-charge ratio of the molecule and its fragments, which aids in confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to ascertain the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between compounds that may have the same nominal mass but different elemental compositions. nih.gov

For this compound (C₉H₆ClFO), HRMS provides an exact mass measurement that serves as definitive proof of its elemental formula. The technique is routinely used in the characterization of newly synthesized compounds, including chalcone derivatives. mdpi.commdpi.com For example, the characterization of a novel imidazole-containing chalcone synthesized from 3′-chloro-4′-fluoroacetophenone involved HRMS to confirm its structure. mdpi.com

The verification process involves comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed molecular formula. The small mass difference, typically in the parts-per-million (ppm) range, validates the elemental composition. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl) would also be clearly resolved and accurately measured by HRMS, further confirming the presence of a chlorine atom in the molecule.

Table 2: Elemental Composition and High-Resolution Mass Data for C₉H₆ClFO

| Parameter | Value |

| Molecular Formula | C₉H₆ClFO |

| Calculated Monoisotopic Mass | 184.00912 u |

| Elemental Composition | |

| Carbon (C) | 9 |

| Hydrogen (H) | 6 |

| Chlorine (³⁵Cl) | 1 |

| Fluorine (F) | 1 |

| Oxygen (O) | 1 |

| Typical HRMS Result | |

| Observed m/z | ~184.0091 |

| Mass Accuracy | < 5 ppm |

Compound Index

Computational and Theoretical Investigations of 1 3 Chloro 4 Fluorophenyl Prop 2 En 1 One

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are foundational to modern chemical research, providing detailed information that complements experimental findings. The methodologies applied to study compounds like 1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one range from highly accurate but computationally expensive ab-initio methods to more versatile and widely used Density Functional Theory (DFT) approaches.

Ab-initio, or "from first principles," methods solve the Schrödinger equation without using experimental data beyond fundamental physical constants. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution. While highly accurate, these methods are computationally demanding, limiting their application to smaller molecules. For a molecule the size of this compound, they are often used for benchmarking results obtained from less costly methods.

Density Functional Theory (DFT) has become the predominant tool for quantum chemical investigations of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT methods calculate the molecular energy based on the electron density rather than the complex many-electron wavefunction, making them significantly more efficient than traditional ab-initio techniques. nih.gov Numerous studies on chalcone (B49325) derivatives have successfully employed DFT to investigate molecular structure, vibrational frequencies, and electronic properties. researchgate.netnih.govresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For chalcones and related organic molecules, the B3LYP hybrid functional is one of the most widely used and well-validated choices. researchgate.netnih.govacs.orgnih.gov It combines the accuracy of Hartree-Fock theory with local and gradient-corrected density functionals. Other functionals like PBE1PBE and M06-2X have also been shown to provide reliable results for this class of compounds. nih.govresearchgate.net

The basis set determines the flexibility and accuracy of the orbital description. The Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311G(d,p) or 6-311++G(d,p), are commonly paired with these functionals. researchgate.netnih.govnih.gov The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and non-covalent interactions. The "++" signifies the inclusion of diffuse functions, which are important for describing anions and weak interactions. The combination of B3LYP with a 6-311G(d,p) or larger basis set is considered a reliable level of theory for predicting the properties of halogenated chalcones. researchgate.netnih.govbohrium.com

| Methodology | Common Functionals | Common Basis Sets | Typical Application |

| Density Functional Theory (DFT) | B3LYP, PBE1PBE, M06-2X | 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p) | Geometry Optimization, Electronic Properties, Conformational Analysis |

| Ab-initio | Hartree-Fock (HF), MP2 | 6-31G(d), cc-pVDZ | Benchmarking, High-accuracy energy calculations |

Density Functional Theory (DFT) Applications

Molecular Structure Optimization and Conformational Analysis

A key application of quantum chemical methods is the determination of a molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the lowest energy arrangement of the atoms.

In the gas phase, geometry optimization calculations predict the intrinsic structure of an isolated molecule, free from intermolecular interactions. For this compound, DFT calculations at the B3LYP/6-311G(d,p) level of theory are expected to provide accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.netmaterialsciencejournal.org Based on studies of structurally similar halogenated chalcones, the molecule is predicted to be nearly planar, with some twisting between the phenyl ring and the propenone linker. nih.govnih.gov

To simulate the structure in a condensed phase (i.e., in a solvent), computational models such as the Polarizable Continuum Model (PCM) can be employed. These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the molecular geometry as influenced by the solvent environment.

| Parameter | Expected Value (Based on similar structures) |

| C=O Bond Length | ~1.22 Å |

| C=C Bond Length | ~1.34 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| O=C-C=C Dihedral Angle | Near 0° (s-trans) or 180° (s-cis) |

Note: These values are illustrative and based on DFT calculations of similar halogenated chalcones. nih.gov

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. For α,β-unsaturated ketones like this compound, the most significant conformational freedom arises from rotation around the single bond connecting the carbonyl carbon and the α-carbon of the double bond. This rotation gives rise to two primary planar conformers: s-trans and s-cis.

The s-trans conformer has the carbonyl double bond and the vinyl double bond on opposite sides of the single bond, while in the s-cis conformer, they are on the same side. The relative stability of these conformers is determined by a balance of steric hindrance and electronic effects, such as electrostatic repulsion between the C=O and C=C groups. ias.ac.in

Computational studies on similar chalcones have shown that both conformers can be stable minima on the potential energy surface, with the energy barrier for interconversion being relatively low. ias.ac.innih.gov For many α,β-unsaturated ketones, the s-trans form is slightly more stable. ias.ac.in However, the presence of substituents and the polarity of the solvent can shift this equilibrium. ias.ac.in Theoretical calculations on related halogenated chalcones have identified the s-cis configuration as the ground state in the crystal structure. nih.gov A potential energy surface scan, calculated by systematically varying the O=C-C=C dihedral angle, can map the energetic landscape and identify the transition state connecting the two conformers.

| Conformer | Relative Energy (kcal/mol) | Key Characteristics |

| s-trans | 0 (Reference) | Generally considered more stable due to reduced dipole repulsion. |

| s-cis | 0.5 - 3.0 | Can be stabilized by specific substituents or crystal packing forces. nih.gov |

| Transition State | 4.0 - 8.0 | Represents the energy barrier for interconversion between conformers. |

Note: The relative energies are typical ranges observed for α,β-unsaturated carbonyl compounds and can vary for the specific title compound.

Electronic Structure and Chemical Reactivity Descriptors

The electronic properties of a molecule are fundamental to its chemical behavior. Reactivity descriptors derived from computational analysis help in predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

In chalcone derivatives, the HOMO is typically distributed over the cinnamoyl system and one of the aromatic rings, while the LUMO is often located over the propenone moiety and the other aromatic ring. researchgate.net This separation of the frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation. For instance, in a computational study of a related chalcone, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO and LUMO energies were calculated, resulting in a specific energy gap that indicates its relative stability and reactivity. researchgate.net

Table 1: Example Frontier Molecular Orbital Energies of a Related Chalcone

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.31 |

| Energy Gap (ΔE) | 3.94 |

Data derived from a DFT study on a similar chalcone derivative.

The spatial distribution shows where the molecule is most likely to act as an electron donor (from the HOMO region) or an electron acceptor (at the LUMO region).

Mulliken Atomic Charge Distributions and Charge Transfer Phenomena

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. researchgate.net This information is crucial for understanding the molecule's polarity, electrostatic interactions, and the presence of intramolecular charge transfer. The distribution of charges can reveal which parts of the molecule are electron-rich or electron-deficient.

For this compound, the electronegative oxygen, fluorine, and chlorine atoms are expected to carry significant negative charges. The carbonyl carbon atom, bonded to the highly electronegative oxygen, would consequently bear a partial positive charge, making it an electrophilic site. Analysis of a similar chalcone showed that the carbonyl oxygen atom had the most negative charge, while the adjacent carbon atom was positively charged, confirming this expected polarity. researchgate.net The distribution of these charges across the molecule's framework provides insight into its dipole moment and reactive behavior.

Table 2: Example Mulliken Atomic Charges for Key Atoms in a Chalcone Analog

| Atom | Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O) | -0.45 |

| Carbonyl Carbon (C) | +0.30 |

| Chlorine (Cl) | -0.15 |

| Aromatic Carbons | Variable |

| Hydrogens | Positive |

Representative values from computational studies on substituted chalcones.

Molecular Electrostatic Potential (MEP) Surface Mapping for Identification of Electrophilic and Nucleophilic Regions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons. Different colors on the MEP surface denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For chalcone structures, the MEP map typically shows the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. rsc.org This makes it a primary site for interaction with electrophiles or for hydrogen bonding. Conversely, the regions around the hydrogen atoms, particularly those on the aromatic rings, usually exhibit a positive potential (blue), identifying them as electrophilic sites. researchgate.net

Theoretical Prediction of Reactive Sites via Fukui Functions and Local Softness

Fukui functions and local softness are reactivity descriptors derived from conceptual DFT that provide more detailed, atom-specific information about a molecule's reactivity than MEP maps alone. nih.govscm.com The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes. mdpi.com Condensed Fukui functions are used to identify the reactivity of individual atomic sites:

f+: Indicates reactivity towards a nucleophilic attack (electron acceptance).

f-: Indicates reactivity towards an electrophilic attack (electron donation).

f⁰: Indicates reactivity towards a radical attack.

Local softness (s) is related to the Fukui function and the global softness (S) of the molecule (s = Sf). researchgate.net A higher value of local softness at an atomic site implies higher reactivity at that position. By calculating these indices for each atom in this compound, one could precisely predict the most probable sites for various types of chemical reactions. For example, the carbonyl carbon would be expected to have a high f+ value, while the carbonyl oxygen and parts of the π-system would have high f- values.

Advanced Computational Techniques and Mechanistic Insights

Solvation Model Studies to Investigate Solvent Polarity Effects on Molecular Properties

Solvation model studies are instrumental in elucidating the influence of solvent polarity on the molecular properties of this compound. Chalcone derivatives are known to exhibit solvatochromism, where their absorption and fluorescence spectra show shifts depending on the polarity of the solvent. rsc.orgrsc.org This phenomenon is attributed to changes in the electronic distribution of the molecule in its ground and excited states upon interaction with solvent molecules.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to model these solvent effects. researchgate.netrsc.org The Polarizable Continuum Model (PCM) is a common approach used in these calculations to represent the solvent environment. researchgate.net

Studies on analogous chalcone derivatives have shown that an increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption and fluorescence spectra. rsc.org This shift indicates a greater stabilization of the excited state compared to the ground state in polar solvents, which is a characteristic of molecules with intramolecular charge transfer (ICT) properties. rsc.org For this compound, it is expected that the presence of the electron-withdrawing chloro and fluoro groups on the phenyl ring would influence its ICT characteristics and, consequently, its solvatochromic behavior.

The dipole moment of the molecule in both the ground and excited states is a key parameter affected by solvent polarity. An increase in the dipole moment upon excitation is a strong indicator of a more polar excited state, which would be more stabilized by polar solvents. rsc.org

Table 1: Predicted Solvatochromic Effects on this compound

| Solvent | Dielectric Constant (ε) | Predicted Absorption Maximum (λmax) | Predicted Emission Maximum (λem) |

| n-Hexane | 1.88 | Shorter Wavelength | Shorter Wavelength |

| Dichloromethane | 8.93 | Intermediate Wavelength | Intermediate Wavelength |

| Acetonitrile | 37.5 | Longer Wavelength | Longer Wavelength |

| Water | 80.1 | Longest Wavelength | Longest Wavelength |

Note: The predicted shifts are qualitative and based on general trends observed for similar chalcone derivatives.

Assessment of Autoxidation and Hydrolysis Potential via Bond Dissociation Energies and Radial Distribution Functions

The stability of this compound against autoxidation and hydrolysis can be assessed through computational chemistry. Autoxidation involves the reaction of a compound with oxygen, often initiated by the formation of radicals. The susceptibility to autoxidation can be related to the bond dissociation energies (BDEs) of the weakest bonds in the molecule, typically C-H bonds. wikipedia.org A lower BDE indicates that the hydrogen atom can be more easily abstracted, initiating the oxidation process. Computational methods can be used to calculate these BDEs and identify the most likely sites for radical attack. For α,β-unsaturated ketones, the allylic protons can be susceptible to abstraction.

Hydrolysis of the enone functionality in this compound would involve the nucleophilic attack of water on the carbonyl carbon or the β-carbon of the double bond. The feasibility of this process can be investigated by calculating the activation energies for the possible reaction pathways.

Radial distribution functions (RDFs) obtained from molecular dynamics simulations can provide insights into the structuring of solvent molecules (e.g., water) around the solute. By analyzing the RDFs of water molecules around the carbonyl group and the α,β-unsaturated system, it is possible to infer the likelihood of a nucleophilic attack. A high probability of finding water molecules in close proximity to these reactive sites would suggest a higher potential for hydrolysis.

Table 2: Calculated Bond Dissociation Energies (BDEs) for Selected Bonds in this compound

| Bond | Bond Type | Calculated BDE (kcal/mol) |

| Cα-H | Vinylic C-H | ~110 |

| Cβ-H | Vinylic C-H | ~108 |

| C-Cl | Aromatic C-Cl | ~95 |

| C-F | Aromatic C-F | ~123 |

Note: These are estimated values based on typical BDEs for similar chemical bonds and may vary based on the specific computational method used.

Investigation of Charge Hopping Properties using Semi-Empirical Approaches (e.g., Marcus Theory)

The charge hopping properties of this compound are crucial for its potential application in organic electronic devices. Charge transport in organic materials often occurs through a hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The rate of this charge hopping can be described by Marcus theory. wikipedia.orglibretexts.org

Marcus theory relates the electron transfer rate to two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, V) between adjacent molecules. researchgate.net The reorganization energy is the energy required to distort the geometry of the molecule and its surrounding environment from the equilibrium geometry of the neutral state to that of the charged state. A lower reorganization energy generally leads to a higher charge mobility.

Semi-empirical methods can be employed to calculate the reorganization energy and electronic coupling for this compound. semanticscholar.org These methods offer a computationally less expensive alternative to ab initio calculations for large molecular systems. By calculating these parameters, the charge mobility of the material can be estimated, providing valuable information about its potential performance as an organic semiconductor. The presence of halogen atoms can influence the intermolecular packing and electronic coupling, thereby affecting the charge transport properties.

Table 3: Key Parameters from Marcus Theory for Charge Hopping in this compound (Theoretical Estimates)

| Parameter | Description | Estimated Value |

| λhole | Hole Reorganization Energy | 0.2 - 0.4 eV |

| λelectron | Electron Reorganization Energy | 0.2 - 0.4 eV |

| V | Electronic Coupling (Transfer Integral) | 10 - 100 meV |

| μ | Charge Mobility | 0.01 - 1 cm2V-1s-1 |

Note: These are typical ranges for organic semiconductor materials and would require specific calculations for this compound.

Derivatization and Structure Property Relationship Studies of 1 3 Chloro 4 Fluorophenyl Prop 2 En 1 One Derivatives

Rational Design and Synthesis of Chemically Modified Analogs

The synthesis of derivatives from 1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, a chalcone (B49325), primarily leverages the reactivity of its constituent parts: the two aromatic rings and the enone bridge. The most common synthetic route to the parent chalcone and its analogs is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde. mdpi.commagritek.comsapub.org For the title compound, this involves reacting 3'-chloro-4'-fluoroacetophenone (B1580554) with benzaldehyde. mdpi.com By strategically selecting various substituted precursors, a vast library of analogs can be systematically generated.

Systematic Variation of Halogen and Other Substituents on the Aromatic Ring

The properties of chalcone derivatives can be finely tuned by altering the substituents on either aromatic ring. This is typically achieved by employing different substituted benzaldehydes or acetophenones in the initial Claisen-Schmidt condensation. sapub.org For instance, reacting 3'-chloro-4'-fluoroacetophenone with various benzaldehydes bearing different halogen (e.g., -F, -Br, -I), electron-donating (e.g., -OCH₃, -N(CH₃)₂), or electron-withdrawing (e.g., -NO₂) groups allows for a systematic exploration of structure-property relationships. nih.goviainponorogo.ac.id Halogen substituents are particularly useful for modulating electronic and steric characteristics. iainponorogo.ac.id Research has shown that chalcones with fluoro and bromo substitutions can exhibit distinct properties compared to their chloro-substituted counterparts. researchgate.net

Table 1: Examples of Substituted Chalcone Analogs Synthesized via Claisen-Schmidt Condensation

| Acetophenone Precursor | Benzaldehyde Precursor | Resulting Chalcone Derivative |

|---|---|---|

| 3'-Chloro-4'-fluoroacetophenone | 4-(1H-imidazol-1-yl)benzaldehyde | (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one mdpi.com |

| 4'-Fluoroacetophenone | 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one researchgate.net |

| 2'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2′-hydroxyphenyl) prop-2-en-1-one nih.gov |

| 4'-Methoxyacetophenone | 4-Fluorobenzaldehyde | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one nih.gov |

| Acetophenone | 2-Fluoro, 3-Fluoro, or 4-Fluorobenzaldehyde | o-, m-, and p-fluorine-substituted chalcones sapub.org |

Cyclization and Heterocycle Formation Strategies (e.g., Pyrazolines, Benzothiazepines, Flavones)

The enone bridge of the chalcone scaffold is an ideal precursor for synthesizing a variety of heterocyclic compounds through cyclocondensation reactions.

Pyrazolines: Pyrazolines, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are commonly synthesized from chalcones. The reaction involves the cyclization of the α,β-unsaturated ketone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (like phenylhydrazine) in the presence of a catalyst such as acetic acid. nih.govnih.gov The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes intramolecular cyclization to yield the stable 2-pyrazoline (B94618) ring. nih.gov This method has been used to prepare a wide range of substituted pyrazolines from various chalcone precursors. nih.gov

Benzothiazepines: The synthesis of 1,5-benzothiazepine (B1259763) derivatives can be achieved through the reaction of chalcones with 2-aminothiophenol. researchgate.netnih.govnih.gov This reaction involves a Michael addition of the thiol group to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration. nih.gov The use of catalysts like zinc acetate (B1210297) or green solvents such as polyethylene (B3416737) glycol-400 (PEG-400) can improve reaction efficiency and yield. nih.govnih.gov Microwave-assisted synthesis has also been shown to reduce reaction times significantly. nih.gov

Flavones: Flavones, a major class of flavonoids, can be synthesized from chalcone precursors that have a hydroxyl group at the ortho-position of the A-ring (a 2'-hydroxychalcone). nih.govmdpi.com The synthesis is a two-step process: first, a Claisen-Schmidt condensation to form the 2'-hydroxychalcone, followed by an oxidative cyclization to form the chromen-4-one (flavone) ring. orientjchem.org A common method for this cyclization is the Algar-Flynn-Oyamada (AFO) reaction, which uses hydrogen peroxide in a basic medium. Another effective method involves using a catalytic amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) under reflux. orientjchem.org

Synthesis of Chalcone-Based Schiff Bases as Synthetic Intermediates

Schiff bases, which contain an imine or azomethine (-C=N-) group, are important synthetic intermediates. semanticscholar.orgmediresonline.orgnih.gov Chalcone-based Schiff bases are typically synthesized through the condensation of a chalcone derivative containing a primary amino group with an aldehyde or ketone. researchgate.netresearchgate.net Alternatively, an aldehyde- or ketone-functionalized chalcone can be reacted with a primary amine. The reaction is often catalyzed by a small amount of acid. mediresonline.org These Schiff base derivatives retain the conjugated system of the chalcone while introducing the versatile imine functionality, which can be used for further synthetic transformations or for creating complex ligands. semanticscholar.org

Influence of Structural Modifications on Molecular Conformation and Electronic Properties

Structural modifications to the this compound scaffold directly impact its three-dimensional shape and the distribution of electron density within the molecule. These changes are governed by a combination of steric and electronic effects exerted by the introduced substituents. nih.gov

Impact of Substituent Electronic and Steric Effects on Dihedral Angles and Molecular Planarity

The degree of planarity is a critical factor influencing the molecule's properties. Substituents on the aromatic rings can cause deviations from planarity. Steric hindrance, particularly from bulky groups at the ortho positions of either ring, forces the rings to twist out of the plane of the enone bridge. This increases the dihedral angle between the rings and disrupts the π-conjugation across the molecule. nih.gov In contrast, substituents at the meta and para positions generally have a less pronounced steric impact. nih.govnih.gov

Table 2: Influence of Aromatic Ring Substituents on Inter-ring Dihedral Angles in Chalcone Derivatives

| Compound | Ring A Substituent (on C-1) | Ring B Substituent (on C-3) | Dihedral Angle Between Rings (°) |

|---|---|---|---|

| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | 4-Nitrophenyl | 4-Fluorophenyl | 4.27 nih.gov |

| (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one | 2-Furyl | 4-Chlorophenyl | 5.1 nih.gov |

| 3-(5-chlorothiophen-2-yl)-1-(2-fluorophenyl)prop-2-en-1-one | 2-Fluorophenyl | 5-Chlorothiophen-2-yl | 5.5 nih.gov |

| (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | 4-Nitrophenyl | Phenyl | 5.00 nih.gov |

| (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | Phenyl | 4-Fluorophenyl | 10.60 nih.gov |

| 3-(5-chlorothiophen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one | 4-Fluorophenyl | 5-Chlorothiophen-2-yl | 14.98 nih.gov |

| 3-(5-chlorothiophen-2-yl)-1-(3-fluorophenyl)prop-2-en-1-one | 3-Fluorophenyl | 5-Chlorothiophen-2-yl | 15.1 nih.gov |

| (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 4-Fluorophenyl | 4-Chlorophenyl | 44.41 researchgate.net |

Note: The dihedral angle is the angle between the least-squares planes of the two aromatic/heterocyclic rings.

Stereochemical Implications of Propenone Double Bond Configuration (E/Z Isomerism) on Overall Geometry

The propenone core of this compound and its derivatives contains a carbon-carbon double bond (Cα=Cβ) that gives rise to geometric isomerism. The substituents on this double bond can be arranged in either an E (entgegen, opposite) or Z (zusammen, together) configuration. In the synthesis of chalcones and their analogues, including derivatives of this compound, the Claisen-Schmidt condensation reaction typically yields the thermodynamically more stable E-isomer as the major or exclusive product. mdpi.com This stereochemical outcome is confirmed by spectroscopic data, such as 1H-NMR, where the coupling constants (J-values) for the vinylic protons are characteristically large (~15-16 Hz), confirming a trans relationship. mdpi.com

For instance, in the related compound (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, the dihedral angle between the fluoro-substituted and chloro-substituted benzene (B151609) rings is 44.41°. In similar structures, such as (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one and a dichloro-analogue, these angles are 46.2° and 46.7°, respectively. nih.gov This significant twist from planarity is a direct result of the fixed E-geometry of the central double bond forcing the bulky aryl substituents into a sterically favorable, non-coplanar arrangement. The degree of this twist can be influenced by the substitution pattern on the rings, but a non-planar conformation is characteristic of this class of compounds.

| Compound | Dihedral Angle Between Aromatic Rings (°) |

|---|---|

| (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 44.41 |

| (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | 46.2 |

| 1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 46.7 |

| (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one | 5.1 |

Mechanistic Investigations into Derivative Reactivity and Selectivity in Organic Transformations

The chemical reactivity of this compound derivatives is dominated by the α,β-unsaturated carbonyl system, also known as an enone. This functional group is a classic Michael acceptor, making the molecule susceptible to conjugate addition reactions with a wide range of nucleophiles. jchemrev.comresearchgate.net The presence of the electron-withdrawing carbonyl group polarizes the C=C double bond, rendering the β-carbon electron-deficient and thus highly electrophilic.

A primary organic transformation for this class of compounds is the Michael addition, a versatile method for carbon-carbon and carbon-heteroatom bond formation. researchgate.netchemrevlett.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone system. The mechanism typically proceeds via the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. researchgate.net

The reactivity and selectivity of these transformations are governed by several factors:

Chemoselectivity : In a molecule with multiple electrophilic sites, nucleophiles preferentially attack the β-carbon of the enone system over, for example, the carbonyl carbon (1,2-addition) or the aromatic ring (nucleophilic aromatic substitution). This preference for conjugate addition (1,4-addition) is characteristic of soft nucleophiles. youtube.com

Regioselectivity : The reaction is highly regioselective, with the nucleophile adding specifically to the β-carbon due to it being the site of lowest electron density within the conjugated system. youtube.com

Stereoselectivity : If the addition creates a new stereocenter, the reaction can be stereoselective. The development of asymmetric Michael additions, often using chiral catalysts, allows for the controlled formation of a specific enantiomer or diastereomer. nih.gov

The specific substituents on the 1-(3-chloro-4-fluorophenyl) moiety play a crucial role in modulating the reactivity of the enone system. The chlorine atom at the meta-position and the fluorine atom at the para-position are both electron-withdrawing groups. Their combined inductive and resonance effects increase the electrophilicity of the entire conjugated system, making the β-carbon an even more potent site for nucleophilic attack compared to derivatives with electron-donating groups. This enhanced reactivity can lead to faster reaction rates in transformations like the Michael addition.

Computational Screening and Rational Design of Novel Derivatives with Tunable Chemical Properties

Computational chemistry provides powerful tools for the rational design and virtual screening of novel derivatives of this compound with tailored chemical properties. These in silico methods allow researchers to predict molecular characteristics and prioritize the synthesis of compounds with the highest potential, thereby saving significant time and resources. scirp.orgresearchcommons.org

Density Functional Theory (DFT) is a cornerstone of these computational efforts. scirp.orgnih.gov DFT calculations are used to optimize the molecular geometry and determine a wide range of electronic properties that govern chemical reactivity and intermolecular interactions. pnrjournal.combiointerfaceresearch.com Key parameters calculated include:

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial indicators of chemical reactivity and stability. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. preprints.org

Global and Local Reactivity Descriptors : Parameters such as chemical hardness, softness, and electrophilicity, along with local descriptors like Fukui functions, provide quantitative measures of reactivity at specific atomic sites. scirp.org

Quantitative Structure-Activity Relationship (QSAR) studies build upon these calculated descriptors. QSAR modeling establishes a mathematical correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined activity (e.g., reaction rate, biological activity). nih.govresearchcommons.org By generating a statistically validated QSAR model for a set of known chalcone derivatives, it becomes possible to predict the activity of new, unsynthesized analogues based solely on their computed molecular descriptors. scirp.orgnih.gov This enables the high-throughput screening of virtual libraries to identify lead candidates for synthesis.

Molecular Docking is another critical computational technique, particularly for designing derivatives with specific biological targets. This method simulates the interaction between a small molecule (ligand) and a macromolecular target (e.g., an enzyme or receptor). pnrjournal.com For derivatives containing the 3-chloro-4-fluorophenyl scaffold, docking studies can predict the binding affinity and orientation within a protein's active site, guiding the design of modifications to enhance these interactions. asiapharmaceutics.info

| Method | Purpose | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | To calculate electronic structure and reactivity. | Optimized geometry, HOMO-LUMO energies, MEP, Fukui functions. scirp.orgmdpi.compreprints.org |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate molecular structure with activity. | Predicted biological or chemical activity of novel compounds. nih.govresearchcommons.org |

| Molecular Docking | To predict binding of a molecule to a target protein. | Binding affinity, binding mode, intermolecular interactions. pnrjournal.comasiapharmaceutics.info |

Advanced Applications and Future Research Directions for 1 3 Chloro 4 Fluorophenyl Prop 2 En 1 One

Materials Science Applications

The unique electronic structure of chalcones, featuring a delocalized π-system connecting donor and acceptor groups, makes them promising candidates for various applications in materials science. The introduction of halogen atoms, such as chlorine and fluorine, can further modulate their electronic and optical properties.

Investigation of Nonlinear Optical (NLO) Properties and Potential Optoelectronic Uses

Chalcone (B49325) derivatives are a focal point of research for nonlinear optical (NLO) materials, which are crucial for applications in optical switching, data storage, and other photonic technologies. researchgate.netnih.gov The NLO response in these organic molecules arises from the intramolecular charge transfer between electron-donating and electron-accepting groups through a π-conjugated bridge. nih.gov

While specific experimental data for 1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one is not extensively documented, studies on analogous halogenated chalcones provide valuable insights. For instance, the third-order nonlinear optical properties of various chalcone derivatives have been investigated using techniques like the Z-scan method. researchgate.net Research on other halogen-substituted chalcones has shown that the position and nature of the halogen atoms can significantly influence the NLO properties. researchgate.net It is hypothesized that the chloro and fluoro substituents on one of the phenyl rings of this compound act as electron-withdrawing groups, which could enhance its NLO response.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new materials. capes.gov.br For similar chalcones, DFT studies have been used to calculate parameters like the first-order hyperpolarizability (β), which is a measure of the second-order NLO activity. These computational models can be applied to this compound to estimate its potential as an NLO material. The calculated HOMO-LUMO energy gap can also indicate its suitability for optoelectronic applications. capes.gov.br

Table 1: Comparison of NLO Properties in Related Chalcone Derivatives

| Compound/Derivative Class | NLO Property Investigated | Key Findings |

| Halogen-substituted chalcones | First-order hyperpolarizability (β) | Ortho-substituted halogens can enhance the molecular dipole moment and NLO properties. researchgate.net |

| Anthracenyl chalcones | Third-order susceptibility (χ(3)) | Fused ring systems can significantly enhance the NLO response, with reported χ(3) values as high as 1.10 x10-4 esu. nih.gov |

| Donor-acceptor substituted chalcones | Nonlinear refractive index (n2) | The strength of donor and acceptor groups correlates with the magnitude of the NLO response. researchgate.net |

Role as a Key Intermediate in Complex Organic Synthesis

The α,β-unsaturated ketone moiety in chalcones is a highly reactive functional group, making them valuable intermediates in a variety of organic transformations. This reactivity allows for the construction of complex molecular architectures, including those found in natural products and coordination chemistry.

Precursor in the Total Synthesis of Natural Products and Complex Molecules (e.g., Alkaloids)

Chalcones serve as versatile building blocks for the synthesis of a wide range of heterocyclic compounds, which are core structures in many natural products and pharmaceuticals. The reactive enone system can undergo various reactions, such as Michael additions and cycloadditions, to form five- and six-membered rings.

While there are no specific reports detailing the use of this compound in the total synthesis of a natural product, its precursor, 3′-chloro-4′-fluoroacetophenone, has been utilized in the synthesis of more complex chalcone derivatives. For example, it was a starting material in the Claisen-Schmidt condensation to produce (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, a novel compound with potential antifungal properties. mdpi.com This demonstrates the utility of the 1-(3-chloro-4-fluorophenyl)ethanone moiety as a foundational element for constructing more elaborate molecules.

Building Block for the Synthesis of Coordination Metal Complexes

The carbonyl and α,β-unsaturated system of chalcones can act as a ligand, coordinating with various metal ions to form metal complexes. researchgate.net These complexes have shown a range of interesting properties and applications, including in catalysis and as antimicrobial agents. Chalcones can act as monodentate, bidentate, or polydentate ligands depending on the presence and position of other donor atoms. researchgate.net

The coordination chemistry of chalcones with transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has been explored. researchgate.net The resulting complexes can exhibit different geometries, including tetrahedral, square planar, or octahedral, depending on the metal ion and the ligand structure. researchgate.net Although specific coordination complexes of this compound are not yet reported, the presence of the carbonyl oxygen and the potential for the halogen atoms to participate in weaker interactions suggest that it could form stable complexes with a variety of metals. The study of such complexes is a promising area for future research.

Development of Novel Methodologies for Characterization and Computational Analysis

The comprehensive understanding of the structure-property relationships in chalcones like this compound relies on a combination of advanced characterization techniques and computational modeling.

Spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR are fundamental for confirming the structure of synthesized chalcones. capes.gov.brmdpi.com For instance, in a related chalcone, the carbonyl stretch in the FT-IR spectrum was observed around 1663 cm⁻¹, which is indicative of an α,β-unsaturated carbonyl system. mdpi.com High-resolution mass spectrometry is also crucial for confirming the molecular formula. mdpi.com

Single-crystal X-ray diffraction provides precise information about the molecular geometry, bond lengths, and bond angles, as well as the packing of molecules in the solid state. capes.gov.brnih.gov This technique is invaluable for understanding the supramolecular interactions that govern the material's properties.

In recent years, computational methods have become indispensable for studying chalcones. Density Functional Theory (DFT) is widely used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties such as the HOMO-LUMO energy gap and molecular electrostatic potential (MEP). capes.gov.brresearchgate.netresearchgate.net Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into the stability of the crystal packing. capes.gov.br

Future Prospects for Chemical Compound Design, Synthesis, and Mechanistic Understanding

The chalcone scaffold, with its synthetic accessibility and tunable electronic properties, will continue to be a fertile ground for the design of new functional molecules. For this compound, future research is expected to focus on several key areas:

Design and Synthesis of Novel Derivatives: By modifying the other phenyl ring with various electron-donating or -withdrawing groups, a library of derivatives can be synthesized. This will allow for a systematic investigation of structure-activity relationships, particularly for NLO properties and biological activities.

Exploration in Catalysis: The development of metal complexes of this compound could lead to new catalysts for a range of organic transformations.

Advanced Materials Development: Further investigation into its NLO and other photophysical properties could pave the way for its incorporation into advanced materials for optoelectronic devices.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this chalcone will facilitate its more efficient use as a synthetic intermediate. Computational studies will play a crucial role in elucidating these mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloro-4-fluorophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 3-chloro-4-fluoroacetophenone and an aldehyde under basic conditions (e.g., KOH/ethanol). Temperature (0–50°C) and solvent polarity critically affect enolate formation and ketone-aldehyde coupling efficiency. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) are recommended for high purity (>95%). Comparative studies show microwave-assisted synthesis reduces reaction time by 40% while maintaining yields of ~75% .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Key peaks include C=O stretching (~1680 cm⁻¹), C=C (enone, ~1600 cm⁻¹), and C-Cl/C-F vibrations (750–600 cm⁻¹).

- ¹H NMR : Aromatic protons appear as a multiplet (δ 7.2–8.1 ppm), with the enone proton (CH=CH) as a doublet (δ 6.8–7.2 ppm, J = 15–16 Hz).

- ¹³C NMR : Carbonyl carbon at ~190 ppm, enone carbons at ~125–140 ppm, and aromatic carbons (with Cl/F substituents) between 115–135 ppm. Deuterated solvents (CDCl₃) and internal standards (TMS) ensure accuracy .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reliably calculates HOMO-LUMO gaps (~4.5 eV), molecular electrostatic potentials (MEPs), and Fukui indices to predict nucleophilic/electrophilic sites. Time-Dependent DFT (TD-DFT) models UV-Vis spectra (λmax ~300–350 nm) for correlation with experimental data .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in halogen-substituted chalcones?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals dihedral angles between aromatic rings (e.g., 7–56°) and intermolecular interactions (C-H⋯O, π-π stacking). Hirshfeld surface analysis quantifies hydrogen-bonding contributions (e.g., F⋯H contacts <2.5 Å) and packing motifs. Twinning and disorder in crystals require rigorous data collection (Mo-Kα radiation, 100 K) and Olex2/PLATON validation .

Q. What strategies address contradictory bioactivity data across structurally analogous compounds?

- Methodological Answer : Systematic SAR studies compare substituent effects:

- Electron-withdrawing groups (Cl, F) : Enhance electrophilicity, increasing cytotoxicity (IC₅₀ values: 10–50 µM in cancer cell lines).

- Methoxy/trifluoromethyl groups : Alter solubility and membrane permeability, affecting antibacterial potency (MIC: 8–64 µg/mL).

- In vitro assays : Use standardized protocols (MTT for cytotoxicity, broth microdilution for antimicrobial activity) with controls (e.g., doxorubicin, ciprofloxacin). Conflicting results often arise from assay conditions (e.g., serum protein binding) or cell-line specificity .

Q. How can molecular docking elucidate interactions with biological targets (e.g., kinases, DNA)?